3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid
Overview
Description
3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid is an organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety
Mechanism of Action
Target of Action
The primary targets of 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid are currently unknown. This compound is a derivative of pyridine, which is known to interact with various receptors and enzymes in the body . .
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, and modulating ion channels . The specific interactions of this compound would depend on its primary targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyridine derivatives , this compound could potentially affect multiple pathways
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well studied. The compound’s bioavailability would depend on these properties. For instance, its solubility in water and organic solvents could influence its absorption and distribution .
Result of Action
Based on the known activities of pyridine derivatives , this compound could potentially exhibit a range of effects, including antiviral, anti-inflammatory, and anticancer activities.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity . Additionally, the presence of other compounds could potentially impact its action through drug-drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of trifluoromethylated precursors with suitable reagents under controlled conditions.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is introduced via a reaction involving the pyridine derivative and a propanoic acid precursor, often under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially leading to the formation of reduced pyridine derivatives or the removal of the trifluoromethyl group.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, where other functional groups replace the existing ones under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduced pyridine derivatives, alkanes, or alcohols.
Substitution Products: Halogenated pyridines, alkylated derivatives, or other substituted compounds.
Scientific Research Applications
3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.
Comparison with Similar Compounds
2-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxyphenoxy)propanoic acid: Another compound with a trifluoromethyl group and a pyridine ring, used as a herbicide.
Haloxyfop: A herbicide with a similar structure, featuring a trifluoromethyl group and a pyridine ring.
Uniqueness: 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-7(13-5-6)3-4-8(14)15/h1-2,5H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRDUBHINNJRDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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